5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H16ClN3O2S and its molecular weight is 361.84. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivatives
Facile Synthesis Techniques : The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves one-pot synthesis techniques and reactions with various reagents to introduce different substituents. For instance, the synthesis of iso-xazolo and thiazolo derivatives from pyrimidine diones demonstrates the versatility of pyrimidine chemistry in generating diverse compounds, which could be applicable to synthesizing derivatives of the compound (Abdel-fattah et al., 1998).
Structural and Spectral Analysis : The structural characterization of pyrido[2,3-d]pyrimidine derivatives involves various spectroscopic techniques, including NMR, UV-visible, and FT-IR spectroscopy, alongside computational methods like density functional theory (DFT). These methodologies help in elucidating the structure and electronic properties of the derivatives, which is crucial for understanding their potential applications (Ashraf et al., 2019).
Biological Activities : Certain pyrido[2,3-d]pyrimidine derivatives exhibit biological activities, such as urease inhibition, which could indicate potential pharmaceutical applications. The synthesis and characterization of such derivatives highlight the importance of functional group modifications in achieving desired biological properties (Rauf et al., 2010).
Future Directions
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-5-4-6-12(18)7-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTNYGIJNPAWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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